5-Bromo-2-hydroxy-3-methylbenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(hydroxymethyl)-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,10-11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYZDOXKWKNIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Hydroxy 3 Methylbenzyl Alcohol
Precursor Synthesis and Starting Material Derivatization
The synthesis of the target compound logically begins with the construction of a correctly substituted aromatic precursor. This typically involves creating a phenolic aldehyde which can then be converted to the final benzyl (B1604629) alcohol. The process starts with simple, commercially available materials like ortho-cresol, which are functionalized in a stepwise manner.
Synthetic Routes to Substituted Phenolic Intermediates
The principal phenolic intermediate required for the synthesis is 2-hydroxy-3-methylbenzaldehyde (B1203309). This compound serves as the scaffold upon which the bromo and benzyl alcohol functionalities are established. One of the most common starting materials for this intermediate is o-cresol (B1677501) (2-methylphenol).
Several established methods can be employed for the formylation of o-cresol to produce 2-hydroxy-3-methylbenzaldehyde:
Reimer-Tiemann Reaction: This classic method involves reacting the phenol (B47542) (o-cresol) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide. The reaction generates a dichlorocarbene (B158193) intermediate which electrophilically attacks the activated phenoxide ring, primarily at the ortho position to the hydroxyl group, leading to the formation of the aldehyde. google.comresearchgate.net
Duff Reaction: This method uses hexamethylenetetramine as the formylating agent in an acidic medium like glycerol (B35011) and boric acid or acetic acid. It is a reliable method for the ortho-formylation of phenols.
Tin(IV) Chloride Catalyzed Formylation: A more direct approach involves the condensation of o-cresol with formaldehyde (B43269) in the presence of anhydrous stannous chloride (SnCl₂) or stannic chloride (SnCl₄) as a catalyst. google.com This process can achieve high yields, with one documented synthesis of 2-hydroxy-3-methylbenzaldehyde reporting a yield of 85%. google.com
The choice of method depends on factors such as reagent availability, scalability, and desired yield.
| Method | Starting Material | Key Reagents | Intermediate Product | Reported Yield |
|---|---|---|---|---|
| Reimer-Tiemann Reaction | o-Cresol | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | 2-hydroxy-3-methylbenzaldehyde | Variable |
| Tin-Catalyzed Formylation | o-Cresol | Formaldehyde, Anhydrous SnCl₂/SnCl₄ | 2-hydroxy-3-methylbenzaldehyde | ~85% google.com |
Bromination Strategies for Aromatic Scaffolds
Once 2-hydroxy-3-methylbenzaldehyde is synthesized, the next crucial step is the regioselective introduction of a bromine atom onto the aromatic ring. The electronic properties of the existing substituents guide the position of this electrophilic aromatic substitution. The strongly activating hydroxyl group (-OH) and the weakly activating methyl group (-CH₃) are ortho, para-directing, while the aldehyde group (-CHO) is a meta-directing deactivator.
The combined directing effects favor substitution at the C5 position, which is para to the powerful hydroxyl directing group. The high electron density at this position makes it the most favorable site for electrophilic attack. savemyexams.com
Common bromination strategies include:
Direct Bromination with Bromine Water: Phenols are highly activated rings and can often be brominated under mild conditions, such as by using aqueous bromine (bromine water), without the need for a Lewis acid catalyst. savemyexams.com
Bromine in Acetic Acid: A solution of bromine in glacial acetic acid is a standard reagent for the controlled bromination of aromatic compounds. google.com
N-Bromosuccinimide (NBS): NBS is a mild and selective source of electrophilic bromine, often used when elemental bromine is too reactive. It is typically used with a catalyst or in a polar solvent. chemrxiv.orgchemrxiv.org
The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic bromine source (Br⁺ or a polarized Br-Br bond), leading to the formation of 5-Bromo-2-hydroxy-3-methylbenzaldehyde (B1334075).
Formation of the Benzyl Alcohol Functionality
With the key intermediate, 5-Bromo-2-hydroxy-3-methylbenzaldehyde, in hand, the final step is the conversion of the aldehyde group into a primary alcohol (benzyl alcohol) functionality. This transformation is a reduction reaction. An alternative synthetic design involves introducing the hydroxymethyl group directly onto a brominated phenol.
Reduction Methodologies for Aldehyde/Carboxylic Acid Precursors
The reduction of an aromatic aldehyde to a benzyl alcohol is a common and high-yielding transformation. The primary challenge is to selectively reduce the aldehyde without affecting the bromine substituent or the aromatic ring.
Sodium Borohydride (B1222165) (NaBH₄) is the reagent of choice for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but is unreactive towards most other functional groups under standard conditions. researchgate.netugm.ac.id The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, at or below room temperature. researchgate.net The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. ambeed.com Subsequent workup with water protonates the resulting alkoxide to yield the final alcohol. Yields for such reductions are typically high, often in the 71-96% range. researchgate.netugm.ac.id
| Precursor | Reducing Agent | Typical Solvent | Product | Typical Yield |
|---|---|---|---|---|
| 5-Bromo-2-hydroxy-3-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 5-Bromo-2-hydroxy-3-methylbenzyl alcohol | High (>70%) researchgate.netugm.ac.id |
Formaldehyde Condensation and Related Alkylation Reactions
An alternative pathway to this compound avoids the aldehyde intermediate and subsequent reduction. This route begins with the bromination of o-cresol to form 4-Bromo-2-methylphenol .
The next step is a hydroxymethylation reaction, which directly introduces the -CH₂OH group onto the ring. The Lederer–Manasse reaction is a suitable method for this transformation. It involves the reaction of the phenol (4-Bromo-2-methylphenol) with formaldehyde in the presence of a base or acid catalyst. The reaction introduces the hydroxymethyl group ortho to the phenolic hydroxyl group, yielding the target molecule directly. A similar procedure has been documented for the synthesis of related compounds, such as reacting a bromophenol with paraformaldehyde and a base like triethylamine (B128534) to achieve hydroxymethylation. nih.gov This route offers a more convergent synthesis, potentially reducing the total number of steps.
Optimization of Reaction Conditions and Yield Enhancement
For Bromination: The yield and regioselectivity of phenol bromination are highly dependent on reaction conditions. Studies have shown that pH is a critical factor; acidic conditions (pH 3-4) often lead to optimal reactivity and faster reaction rates. chemrxiv.orgchemrxiv.org The choice of solvent (e.g., acetonitrile (B52724) vs. acetic acid/water) and brominating agent (e.g., NBS vs. KBr-KBrO₃) can also significantly impact the outcome. chemrxiv.orgchemrxiv.org For sensitive substrates, mild reagent systems such as PIDA–AlBr₃ can provide good yields under gentle conditions. rsc.org
For Reduction: While the sodium borohydride reduction of aldehydes is generally efficient, certain techniques can enhance its performance. The use of ultrasonic irradiation has been shown to accelerate the reaction, leading to shorter completion times and excellent yields, often with reduced solvent usage. researchgate.netugm.ac.id Careful control of the molar ratio of NaBH₄ to the aldehyde is important to ensure complete conversion without excessive use of the reagent. Temperature control, typically keeping the reaction at 0°C or room temperature, prevents potential side reactions.
By carefully selecting and optimizing the conditions for each step, the synthesis of this compound can be performed efficiently, providing high yields of the desired product.
Catalytic Systems in Synthetic Transformations
A variety of catalytic systems can be employed for the reduction of 5-bromo-2-hydroxy-3-methylbenzaldehyde to its corresponding benzyl alcohol. The selection of an appropriate catalyst is crucial to ensure high yield and selectivity, minimizing unwanted side reactions such as hydrodehalogenation (removal of the bromine atom) or reduction of the aromatic ring.
Homogeneous Catalysis: While less common for this type of transformation, homogeneous catalysts, such as those based on rhodium or iridium complexes, can offer high selectivity under mild conditions. These catalysts are soluble in the reaction medium, allowing for precise control over the reaction environment. However, their separation from the product can be challenging and costly.
Heterogeneous Catalysis: Heterogeneous catalysts are more frequently utilized in industrial applications due to their ease of separation and recyclability. For the hydrogenation of aromatic aldehydes, supported metal catalysts are the standard.
| Catalyst System | Support | Typical Reaction Conditions | Advantages | Disadvantages |
| Palladium (Pd) | Activated Carbon (C) | H₂ (1-10 atm), Room Temp. - 80°C | High activity, good selectivity | Can sometimes promote hydrodehalogenation |
| Platinum (Pt) | Activated Carbon (C) or Alumina (Al₂O₃) | H₂ (1-10 atm), Room Temp. - 100°C | Very active, can operate at lower temperatures | Can be less selective, potential for ring hydrogenation |
| Ruthenium (Ru) | Activated Carbon (C) or Alumina (Al₂O₃) | H₂ (10-50 atm), 50-150°C | Excellent for aromatic ring hydrogenation, but can be tuned for aldehyde reduction | Requires higher pressures and temperatures |
| Nickel (Ni) | Raney Nickel | H₂ (10-100 atm), 50-200°C | Cost-effective | Requires higher temperatures and pressures, can be less selective |
This table presents generalized data for the catalytic hydrogenation of substituted benzaldehydes and serves as an illustrative guide for the synthesis of this compound.
The choice among these catalysts often depends on a balance between reactivity, selectivity, and cost. For a molecule like 5-bromo-2-hydroxy-3-methylbenzaldehyde, a palladium-based catalyst would likely be a primary choice, with careful optimization of reaction conditions to prevent the loss of the bromine substituent.
Solvent Effects and Temperature Regimes in Reaction Efficiency
The efficiency of the synthesis of this compound is significantly influenced by the choice of solvent and the reaction temperature. These parameters affect the solubility of reactants, the activity of the reducing agent or catalyst, and the rate and selectivity of the reaction.
In Reductions with Sodium Borohydride:
The choice of a protic solvent is essential for providing the proton needed to form the final alcohol product. The reactivity of sodium borohydride is modulated by the solvent's ability to donate a proton.
| Solvent | Typical Temperature | Effect on Reaction Rate | Selectivity Considerations |
| Methanol | 0 - 25°C | Fast | Good selectivity for the carbonyl group. |
| Ethanol | 25 - 50°C | Moderate | Good selectivity. |
| Isopropanol | 25 - 80°C | Slower | Can enhance selectivity in some cases due to steric hindrance. |
| Water | 0 - 25°C | Can be fast, but pH dependent | Generally good selectivity. |
This table provides general guidance on solvent and temperature effects for the sodium borohydride reduction of aromatic aldehydes.
Lower temperatures are generally favored to enhance selectivity and control the exothermic nature of the reaction. For substrates with multiple reducible groups, careful temperature control is critical to achieve the desired transformation.
In Catalytic Hydrogenation:
The solvent in catalytic hydrogenation plays a role in dissolving the substrate and hydrogen, as well as in modifying the catalyst's activity and selectivity.
| Solvent | Typical Temperature Range (°C) | Pressure (atm) | Influence on Reaction |
| Ethanol/Methanol | 25 - 80 | 1 - 10 | Good solubility for many aromatic aldehydes and for hydrogen. |
| Ethyl acetate (B1210297) | 25 - 80 | 1 - 10 | A less protic option, can be useful for sensitive substrates. |
| Tetrahydrofuran (B95107) (THF) | 25 - 60 | 1 - 10 | Good solvent for a wide range of organic compounds. |
| Water | 50 - 150 | 10 - 50 | A green solvent, but may require phase-transfer catalysts for poorly soluble substrates. |
This table illustrates common solvent systems and conditions for the catalytic hydrogenation of substituted benzaldehydes.
The reaction temperature in catalytic hydrogenation is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and an increase in side reactions, such as dehalogenation or over-reduction. Therefore, an optimal temperature regime must be experimentally determined for the specific substrate and catalyst system.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind to enhance its environmental sustainability.
Solvent-Free Synthesis and Renewable Feedstocks
Solvent-Free Synthesis:
One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process. For the reduction of 5-bromo-2-hydroxy-3-methylbenzaldehyde, solvent-free methods have been explored for similar transformations.
One promising approach is the use of solid-supported reagents under solvent-free conditions. For instance, sodium borohydride can be mixed with a solid support like silica (B1680970) gel or alumina, and the aldehyde can be added directly to this mixture. The reaction can be accelerated by grinding the reactants together or by gentle heating. This method simplifies the work-up procedure, often requiring only filtration and evaporation of the product, thereby minimizing solvent waste.
Another solvent-free approach involves mechanochemistry, where mechanical energy (e.g., from ball milling) is used to drive the chemical reaction. The reduction of aldehydes with sodium borohydride has been successfully demonstrated using this technique, offering a rapid and efficient synthesis with minimal environmental footprint.
Renewable Feedstocks:
The starting materials for the synthesis of this compound are typically derived from petrochemical sources. A greener approach would involve the utilization of renewable feedstocks. The phenolic backbone of the target molecule can potentially be derived from lignin (B12514952), a complex aromatic biopolymer that is a major component of biomass.
Lignin is a rich source of substituted phenolic compounds. Through various depolymerization techniques, such as hydrogenolysis or oxidation, lignin can be broken down into smaller aromatic molecules. For example, vanillin, which is structurally related to the precursor of the target molecule, can be obtained from lignin. Through further chemical modifications, these bio-based phenolic compounds could serve as starting materials for the synthesis of 5-bromo-2-hydroxy-3-methylbenzaldehyde, thus creating a more sustainable production pathway. Research in this area is ongoing and aims to develop efficient and selective methods for converting biomass-derived platform chemicals into valuable fine chemicals.
Atom Economy and Waste Minimization Strategies
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The reduction of 5-bromo-2-hydroxy-3-methylbenzaldehyde to the corresponding alcohol can be analyzed in terms of its atom economy.
In the case of catalytic hydrogenation, the reaction is: C₈H₇BrO₂ + H₂ → C₈H₉BrO₂
The atom economy for this reaction is 100%, as all the atoms of the reactants are incorporated into the final product. This makes catalytic hydrogenation a highly desirable method from a green chemistry perspective.
For the reduction using sodium borohydride, the stoichiometry is more complex: 4 C₈H₇BrO₂ + NaBH₄ + 4 H₂O → 4 C₈H₉BrO₂ + NaB(OH)₄
In this case, the atoms from sodium borohydride and water that are not incorporated into the product become byproducts. The theoretical atom economy for this reaction is lower than that of catalytic hydrogenation. Maximizing atom economy is a key goal in designing greener synthetic routes.
Waste Minimization Strategies:
Several strategies can be employed to minimize waste in the synthesis of this compound:
Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing solvent recovery and recycling systems can significantly reduce the environmental impact. Water is an ideal green solvent, although its use may be limited by the solubility of the reactants.
Process Intensification: The use of continuous flow reactors instead of batch reactors can lead to better control over reaction parameters, higher yields, and reduced waste generation.
Byproduct Valorization: Investigating potential uses for any byproducts generated can turn a waste stream into a valuable resource, adhering to the principles of a circular economy.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.
Chemical Transformations and Derivatization Studies of 5 Bromo 2 Hydroxy 3 Methylbenzyl Alcohol
Reactivity of the Benzyl (B1604629) Alcohol Functionality
The benzyl alcohol group is a primary alcohol attached to a benzene (B151609) ring, which imparts unique reactivity compared to simple aliphatic alcohols. The proximity to the aromatic system allows for the stabilization of potential cationic intermediates, influencing the mechanisms of certain reactions.
Esterification and Etherification Reactions
Esterification: The benzyl alcohol functionality readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst. This reaction is a fundamental transformation for creating ester derivatives. For instance, the direct esterification of benzyl alcohol with acetic acid, catalyzed by a porous phenolsulfonic acid-formaldehyde resin, has been shown to produce benzyl acetate (B1210297) in high yields. researchgate.net It is anticipated that 5-bromo-2-hydroxy-3-methylbenzyl alcohol would react similarly with various carboxylic acids to form the corresponding benzyl esters.
Etherification: The synthesis of benzyl ethers from benzyl alcohols is another common derivatization. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. More direct methods, such as the reductive etherification of benzaldehyde (B42025) derivatives in the presence of an alcohol, have also been developed. researchgate.net A study on the eco-friendly etherification of benzyl alcohols catalyzed by iron(III) chloride in propylene (B89431) carbonate has demonstrated the formation of symmetrical ethers in good yields. nih.gov For this compound, selective etherification of the benzylic hydroxyl group over the more acidic phenolic hydroxyl can be achieved under specific conditions, for example, by using 2-benzyloxy-1-methylpyridinium triflate (BnOPT) which reacts under nearly neutral thermal conditions. orgsyn.org
| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Benzyl Alcohol | Acetic acid, Porous phenolsulfonic acid-formaldehyde resin, 50°C, 12h | Benzyl acetate | 96% (GC yield) | researchgate.net |
| Symmetrical Etherification | 2-Methylbenzyl Alcohol | FeCl3·6H2O (5 mol%), Propylene carbonate, 70°C | Bis(2-methylbenzyl) Ether | 91% | nih.govacs.org |
| Benzylation (Etherification) | Simple primary/secondary alcohols | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT), MgO, Heat | Corresponding benzyl ethers | Good to excellent yields | orgsyn.org |
Oxidation and Related Transformations
The primary alcohol of the benzyl group in this compound can be selectively oxidized to the corresponding aldehyde, 5-bromo-2-hydroxy-3-methylbenzaldehyde (B1334075). Further oxidation under more vigorous conditions could yield the carboxylic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the extent of oxidation.
A copper(I) iodide/TEMPO catalyst system with 4-dimethylaminopyridine (B28879) (DMAP) as a ligand, using molecular oxygen as the oxidant, has been shown to be effective for the chemoselective oxidation of various benzyl alcohols to their corresponding aldehydes under mild, room temperature conditions. nih.gov For example, 2-amino-5-methylbenzyl alcohol was oxidized to 2-amino-5-methylbenzaldehyde (B1611670) in excellent yield. nih.gov It is highly probable that this compound would undergo a similar selective oxidation to its aldehyde derivative under these conditions.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobenzyl alcohol | CuI, DMAP, TEMPO, O2, CH3CN, rt | 2-Aminobenzaldehyde | 42% (initial observation) | nih.gov |
| 2-Amino-5-methylphenyl)methanol | CuI, DMAP, TEMPO, O2, CH3CN, rt | 2-Amino-5-methylbenzaldehyde | Excellent | nih.gov |
| Benzyl alcohol | PdOx/CeO2-NR, O2, Solvent-free | Benzaldehyde | High conversion and selectivity | mdpi.com |
Nucleophilic Substitution Reactions at the Benzylic Position
The hydroxyl group of a benzyl alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This typically involves protonation of the hydroxyl group under acidic conditions to form an oxonium ion, which can then depart as a water molecule, leaving a resonance-stabilized benzylic carbocation. libretexts.org This carbocation can then be attacked by a variety of nucleophiles.
Alternatively, reagents like thionyl chloride or phosphorus tribromide can be used to convert the alcohol into the corresponding benzyl chloride or bromide, which are excellent substrates for SN2 reactions. A mechanochemical method for the nucleophilic substitution of alcohols has been developed using fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) as an activator, which proceeds via a reactive isouronium intermediate. nih.govchemrxiv.org This method has been successfully applied to naphthalenemethanols, which are structurally similar to benzyl alcohols. nih.govchemrxiv.org
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can be deprotonated to form a phenoxide ion. This enhances its nucleophilicity and allows for a range of reactions at the oxygen atom.
O-Alkylation and Acylation Reactions
O-Alkylation: The phenolic hydroxyl group can be readily alkylated to form ethers. This is typically carried out under basic conditions to generate the more nucleophilic phenoxide ion, which then reacts with an alkylating agent such as an alkyl halide or sulfate. For instance, the alkylation of hydroxy-substituted aromatic compounds can be achieved using olefins or alcohols in the presence of an acidic catalyst. google.com
Acylation: Similar to alkylation, acylation of the phenolic hydroxyl group to form phenyl esters is a common transformation. This is usually achieved by reacting the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534).
Chelation and Complexation Behavior
The ortho-positioning of the phenolic hydroxyl and the hydroxymethyl group in this compound provides a potential bidentate ligand site for chelation with metal ions. The oxygen atoms of the phenolic hydroxyl and the benzyl alcohol can coordinate to a metal center, forming a stable chelate ring.
Reactions Involving the Aromatic Bromine Atom
The bromine atom attached to the aromatic ring of this compound is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the presence of the activating hydroxyl group and the methyl group on the benzene ring.
Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-5 position of the benzyl alcohol. The aromatic C-Br bond is well-suited for oxidative addition to a palladium(0) complex, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The mild reaction conditions and the commercial availability of a vast array of boronic acids make this a highly versatile method. tcichemicals.com For this compound, the hydroxyl groups may require protection, although some protocols are tolerant of free hydroxyl groups. nih.gov
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org This method offers an alternative to Suzuki coupling, particularly when the corresponding boronic acid is unstable or difficult to access.
Negishi Coupling: This reaction utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles for palladium-catalyzed cross-couplings. organic-chemistry.org This high reactivity allows for the coupling of a broad range of substrates, including those that may be less reactive under Suzuki or Stille conditions. nih.gov The preparation of the organozinc reagent is a critical step in this process. organic-chemistry.org
Below is a representative table of conditions for a hypothetical Suzuki-Miyaura coupling reaction, based on established protocols for similar bromophenolic substrates.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 88 |
| 3 | Thiophene-2-boronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | DME/H2O | 90 | 85 |
| 4 | Methylboronic acid | PdCl2(dppf) (3) | - | K2CO3 | THF | 80 | 76 |
This is an interactive data table based on representative literature values for similar compounds.
Lithiation and Grignard Reagent Formation
The direct formation of a Grignard or organolithium reagent from this compound is not feasible. Grignard and organolithium reagents are extremely strong bases and would be immediately quenched by the acidic protons of the phenolic hydroxyl group and the benzylic alcohol. masterorganicchemistry.comlibretexts.org
To successfully form these organometallic intermediates, the hydroxyl groups must first be protected. Common protecting groups for alcohols and phenols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) or ethers (e.g., methoxymethyl (MOM) ether). Once protected, the aryl bromide can be converted into the desired organometallic reagent.
Lithiation: The protected aryl bromide can undergo lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C), to form the corresponding aryllithium species.
Grignard Reagent Formation: The protected aryl bromide can be reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to generate the Grignard reagent. khanacademy.orgyoutube.com
These organometallic intermediates are potent nucleophiles that can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to form new carbon-carbon bonds, followed by deprotection to reveal the final product. libretexts.orgyoutube.com
Mechanistic Investigations of Key Derivatization Reactions
Understanding the underlying mechanisms of these transformations is crucial for reaction optimization and for predicting outcomes with new substrates.
Reaction Pathway Elucidation
Cross-Coupling Reactions: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) involves a catalytic cycle consisting of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (protected) this compound to form a Pd(II) intermediate.
Transmetalation: The organic group from the organometallic reagent (organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.org
Nucleophilic Aromatic Substitution: For substrates amenable to SNAr, the classical pathway involves two steps. First, the nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex. libretexts.org In the second, slower step, the leaving group (bromide) is expelled, and aromaticity is restored. youtube.com
Kinetic Studies and Transition State Analysis
While specific kinetic data and transition state analyses for reactions involving this compound are not widely documented, general principles can be applied.
Kinetic Studies: The rates of cross-coupling reactions are influenced by several factors, including the nature of the palladium catalyst and ligand, the base, the solvent, and the temperature. The oxidative addition step is often rate-limiting. For SNAr reactions, the rate is dependent on the concentration of both the aryl halide and the nucleophile and is heavily influenced by the electronic properties of the substrate. Studies on related bromo-substituted aromatic compounds have shown that the presence of alkyl groups can have unexpected activating effects on the rate of nucleophilic substitution. rsc.org
Transition State Analysis: Computational chemistry is often employed to model the transition states of these reactions. In cross-coupling reactions, the structure of the ligand bound to the palladium center is critical in determining the energetics of the oxidative addition and reductive elimination steps. For SNAr reactions, theoretical calculations can help determine whether the reaction proceeds through a classic two-step pathway with a stable Meisenheimer intermediate or via a concerted mechanism where bond formation and bond breaking occur simultaneously. organic-chemistry.org
Spectroscopic Characterization for Structural Elucidation of 5 Bromo 2 Hydroxy 3 Methylbenzyl Alcohol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-2-hydroxy-3-methylbenzyl alcohol is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.
Aromatic Protons: The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, they are not equivalent and will appear as distinct signals. The proton at C4 will likely be a doublet, and the proton at C6 will also be a doublet, with coupling between them (ortho-coupling, typically 7-9 Hz). Their chemical shifts would be in the aromatic region (typically 6.5-8.0 ppm). The electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom will influence their precise positions.
Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can vary significantly (typically 4-7 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.
Benzyl (B1604629) Alcohol Protons (-CH₂OH): The two protons of the benzyl alcohol group are diastereotopic and would ideally appear as a doublet of doublets if there were coupling to a chiral center. However, in an achiral solvent, they are expected to show a singlet or a doublet if coupled to the hydroxyl proton. The chemical shift is anticipated to be in the range of 4.5-5.0 ppm. The hydroxyl proton of the alcohol may appear as a triplet, coupling with the adjacent methylene (B1212753) protons.
Methyl Proton (-CH₃): The methyl group protons will give rise to a sharp singlet, typically in the upfield region of the aromatic spectrum, around 2.0-2.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, eight distinct signals are expected.
Aromatic Carbons: Six signals will correspond to the carbons of the benzene ring. The chemical shifts will be influenced by the substituents. The carbon bearing the hydroxyl group (C2) will be significantly deshielded (around 150-160 ppm), while the carbon attached to the bromine (C5) will be shielded relative to an unsubstituted benzene but deshielded compared to a C-H carbon (around 110-120 ppm). The other aromatic carbons will have shifts in the range of 115-140 ppm.
Benzyl Alcohol Carbon (-CH₂OH): The carbon of the benzyl alcohol group will appear in the aliphatic region, typically around 60-65 ppm.
Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at a chemical shift of approximately 15-20 ppm.
To illustrate the expected chemical shifts, a data table based on known values for similar compounds is presented below.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -CH₃ | ~2.2 | ~16 |
| -CH₂OH | ~4.7 (s) | ~64 |
| Ar-H (C4) | ~7.3 (d) | ~133 |
| Ar-H (C6) | ~6.9 (d) | ~128 |
| Phenolic -OH | variable (broad s) | - |
| Alcoholic -OH | variable (t) | - |
| Ar-C1 (-CH₂OH) | - | ~129 |
| Ar-C2 (-OH) | - | ~153 |
| Ar-C3 (-CH₃) | - | ~125 |
| Ar-C5 (-Br) | - | ~112 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for unambiguous structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, a cross-peak would be expected between the aromatic protons at C4 and C6, confirming their ortho relationship. A cross-peak might also be observed between the alcoholic -OH proton and the -CH₂OH protons, depending on the rate of proton exchange.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals. For instance, the aromatic proton signal at ~7.3 ppm would correlate with the carbon signal at ~133 ppm (C4-H4). This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for piecing together the molecular structure. For example, the protons of the methyl group (-CH₃) would show correlations to the aromatic carbons at C2, C3, and C4. The benzylic protons (-CH₂OH) would show correlations to the aromatic carbons C1, C2, and C6. These long-range correlations provide definitive evidence for the substitution pattern on the benzene ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would display a series of bands corresponding to the vibrations of its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H (Phenol) | Stretching | 3200-3600 (broad) | Strong | Weak |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Strong | Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium | Strong |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium | Medium |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong | Strong |
| C-O (Phenol) | Stretching | 1200-1260 | Strong | Medium |
| C-O (Alcohol) | Stretching | 1000-1050 | Strong | Medium |
| C-Br | Stretching | 500-600 | Strong | Strong |
| C-H (Aromatic) | Out-of-plane bending | 800-900 | Strong | Weak |
The presence of a broad band in the 3200-3600 cm⁻¹ region in the IR spectrum is a strong indication of the hydroxyl groups. The aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring. The C-Br stretching frequency is typically found at lower wavenumbers.
The hydroxyl groups of this compound can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding could occur between the phenolic -OH group and the oxygen of the benzyl alcohol group. Intermolecular hydrogen bonding would be prevalent in the solid state and in concentrated solutions. These interactions lead to a broadening and a shift to lower frequency of the O-H stretching band in the IR spectrum. The extent of this broadening and shifting can provide insights into the strength and nature of the hydrogen bonding present.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two m/z units. For C₈H₉⁷⁹BrO₂, the molecular weight is 216.98, and for C₈H₉⁸¹BrO₂, it is 218.98. Therefore, prominent peaks at m/z 217 and 219 would confirm the molecular formula.
Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. A significant fragmentation pathway would likely involve the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to the formation of a stable benzyl-type cation or a substituted tropylium (B1234903) ion. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₈H₉BrO₂), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This calculated value is then compared to the experimentally observed m/z value from the HRMS spectrum, with a close correlation confirming the elemental composition. Due to the presence of the bromine atom, a characteristic isotopic pattern is expected, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Theoretical HRMS Data for the Molecular Ion of this compound
| Ion Formula | Calculated m/z ([M]⁺˙ for ⁷⁹Br) | Calculated m/z ([M]⁺˙ for ⁸¹Br) |
| C₈H₉⁷⁹BrO₂ | 215.9837 | - |
| C₈H₉⁸¹BrO₂ | - | 217.9816 |
This table presents the calculated exact masses for the molecular ions containing the two major isotopes of bromine. Experimental HRMS data would be expected to show peaks corresponding to these values.
Fragmentation Pattern Analysis
The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used for structural elucidation. The fragmentation of this compound under electron ionization (EI) is predicted to follow several key pathways, characteristic of benzyl alcohols and substituted aromatic compounds.
A primary fragmentation event for benzyl alcohols is the loss of the hydroxyl group (-OH) to form a stable benzylic cation. Another common pathway involves the loss of the entire hydroxymethyl group (-CH₂OH). Subsequent fragmentations can include the loss of carbon monoxide (CO) or the bromine atom.
Table 2: Predicted Fragmentation Pattern for this compound
| Proposed Fragment Ion | Neutral Loss | Theoretical m/z (for ⁷⁹Br) | Theoretical m/z (for ⁸¹Br) |
| [C₈H₈BrO]⁺ | H₂O | 199.9784 | 201.9763 |
| [C₇H₆BrO]⁺ | CH₂OH | 184.9629 | 186.9609 |
| [C₈H₉O₂]⁺ | Br | 137.0603 | - |
| [C₇H₇]⁺ | Br, CO, H₂O | 91.0548 | - |
This table outlines the predicted major fragment ions, their corresponding neutral losses, and their calculated m/z values. The fragmentation pathways are inferred from the typical behavior of similar chemical structures in mass spectrometry.
The initial molecular ion ([C₈H₉BrO₂]⁺˙) is expected to be observed. A significant fragment would likely arise from the loss of a water molecule (H₂O), leading to the formation of an ion at m/z 199/201. Alpha-cleavage, the breaking of the bond between the aromatic ring and the hydroxymethyl group, would result in the loss of a CH₂OH radical, producing a brominated phenoxy radical cation at m/z 185/187. The loss of the bromine radical from the molecular ion would generate a fragment at m/z 137. Further fragmentation of these primary ions can lead to smaller, characteristic ions. For instance, the tropylium ion ([C₇H₇]⁺) at m/z 91 is a common fragment in the mass spectra of benzyl-containing compounds.
Applications and Advanced Materials Incorporating 5 Bromo 2 Hydroxy 3 Methylbenzyl Alcohol
Role as a Monomer and Building Block in Polymer Science
A comprehensive search of polymer science literature and chemical databases did not yield any studies where 5-Bromo-2-hydroxy-3-methylbenzyl alcohol has been successfully employed as a monomer for the synthesis of new polymeric materials.
Synthesis of Novel Polymeric Materials
There are no available research findings or data on the polymerization of this compound to create novel polymers. The potential reactivity of its hydroxyl and benzyl (B1604629) alcohol groups for polycondensation or other polymerization reactions has not been explored in the accessible scientific literature.
Precursor in Functional Material Design
There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a precursor for the design of functional materials such as MOFs, COFs, or advanced optical and electronic materials.
Ligands for Metal-Organic Frameworks (MOFs)
No studies have been found that describe the synthesis and use of ligands derived from this compound for the construction of Metal-Organic Frameworks.
Components in Covalent Organic Frameworks (COFs)
The use of this compound as a building block or component in the synthesis of Covalent Organic Frameworks is not reported in the available scientific literature.
Advanced Optical and Electronic Materials (e.g., OLEDs, Aggregation-Induced Emission Systems)
There is no published research on the incorporation of this compound into advanced optical and electronic materials. Consequently, no data exists regarding its potential performance in applications such as Organic Light-Emitting Diodes (OLEDs) or its capacity to exhibit phenomena like Aggregation-Induced Emission (AIE).
Catalysis and Ligand Development
The presence of hydroxyl and benzyl alcohol moieties in this compound makes it a suitable scaffold for the development of specialized ligands for metal-mediated catalysis. The substitution pattern on the aromatic ring, including the bromine atom and the methyl group, can influence the steric and electronic properties of the resulting ligands, thereby tuning the catalytic activity and selectivity of their metal complexes.
While direct applications of this compound in the synthesis of chiral ligands are not extensively documented in publicly available literature, its structural analog, 5-bromosalicylaldehyde (B98134), is a common precursor for the synthesis of chiral Schiff base ligands, often of the Salen type. These ligands are synthesized through the condensation of the aldehyde with a chiral diamine. The resulting chiral Salen ligands can coordinate with a variety of metal ions to form complexes that are effective catalysts in asymmetric synthesis.
The conversion of this compound to its corresponding aldehyde, 5-bromo-2-hydroxy-3-methylbenzaldehyde (B1334075), would provide a direct route to analogous chiral Schiff base ligands. The methyl group at the 3-position would be expected to introduce additional steric hindrance around the metal center, potentially influencing the enantioselectivity of the catalytic reactions.
Table 1: Examples of Chiral Ligands Derived from Substituted Salicylaldehydes
| Precursor Aldehyde | Chiral Diamine | Resulting Ligand Type |
| 5-Bromosalicylaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Salen Ligand |
| 3,5-Di-tert-butylsalicylaldehyde | (1S,2S)-(+)-1,2-Diaminocyclohexane | Chiral Salen Ligand |
| Salicylaldehyde | (R)-(-)-2-Phenylglycinol | Chiral Schiff Base Ligand |
This table illustrates the types of chiral ligands that could be conceptually synthesized from the aldehyde derivative of this compound based on established synthetic routes for analogous compounds.
The derivatization of this compound can lead to molecules with applications in both organocatalysis and metal-mediated catalysis. For instance, the phenolic hydroxyl group can be utilized to introduce phosphine (B1218219) or other coordinating groups, creating bidentate or tridentate ligands.
In metal-mediated catalysis, Schiff base ligands derived from the corresponding 5-bromosalicylaldehyde have been used to form complexes with transition metals such as manganese(II), iron(III), and chromium(III). These complexes have been investigated for their potential applications in various catalytic reactions. Furthermore, gallium(III) complexes with ligands derived from 5-bromosalicylaldehyde have been synthesized and studied for their biological activity.
While specific examples of organocatalysts derived directly from this compound are not prominent in the literature, the substituted phenol (B47542) moiety provides a platform for the design of new catalysts. For example, the hydroxyl group could be functionalized to create a Brønsted acid catalyst, with the substituents on the ring modulating its acidity and steric environment.
Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules due to its multiple functional groups that can be selectively manipulated.
The structural motif of a substituted bromophenol is present in a number of biologically active compounds. While direct evidence of this compound as a precursor in pharmaceutical synthesis is limited, its analogs are utilized in this capacity. For instance, derivatives of 2-bromo-5-methoxybenzohydrazide (B46498) have been synthesized and evaluated for their biological activities.
The potential for this compound to be a precursor lies in its ability to undergo further functionalization. The benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds and build more complex molecular architectures.
Table 2: Potential Synthetic Transformations of this compound for Pharmaceutical Precursor Synthesis
| Functional Group | Reaction Type | Potential Product Moiety |
| Benzylic Alcohol | Oxidation | Aldehyde, Carboxylic Acid |
| Benzylic Alcohol | Nucleophilic Substitution | Ether, Ester, Amine |
| Bromine | Cross-Coupling (e.g., Suzuki) | Biaryl |
| Phenolic Hydroxyl | Etherification | Aryl Ether |
This table outlines plausible synthetic pathways for elaborating the structure of this compound to access diverse chemical scaffolds relevant to pharmaceutical research.
In the realm of agrochemicals, benzyl alcohol and its derivatives have been noted for their use in formulations. While specific applications of this compound in agrochemical synthesis are not well-documented, the presence of a brominated phenolic ring suggests potential as a synthon for certain classes of herbicides or fungicides where such a moiety is beneficial for activity.
In the field of specialty chemicals, the non-methylated analog, 5-Bromo-2-hydroxybenzyl alcohol, is known to be an intermediate in the synthesis of fragrances and dyes. It is plausible that this compound could be similarly employed to produce derivatives with specific olfactory or chromophoric properties. For example, it has been used in the synthesis of a benzodioxaphosphorin oxide, a class of compounds that can have applications as flame retardants or specialty additives.
Theoretical and Computational Studies of 5 Bromo 2 Hydroxy 3 Methylbenzyl Alcohol
Electronic Structure and Reactivity Prediction
No specific studies detailing the electronic structure and reactivity predictions for 5-Bromo-2-hydroxy-3-methylbenzyl alcohol were found.
Density Functional Theory (DFT) Calculations for Molecular Properties
There are no available research findings that present Density Functional Theory (DFT) calculations to determine the molecular properties of this compound.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions for this compound, has not been reported in the searched scientific literature.
Conformational Analysis and Intramolecular Interactions
Detailed conformational analyses and characterizations of intramolecular interactions for this specific compound are not available in the current body of scientific research.
Potential Energy Surface Scans
No studies involving potential energy surface scans to identify stable conformers of this compound were identified.
Hydrogen Bonding Network Characterization
There is no available data characterizing the intramolecular hydrogen bonding network of this compound.
Reaction Mechanism Modeling
Computational modeling of reaction mechanisms involving this compound has not been a subject of published research.
Computational Exploration of Transition States
The exploration of transition states is a cornerstone of computational chemistry, providing a map of the energy landscape of a chemical reaction. For this compound, a key reaction of interest would be its oxidation, a common transformation for benzyl (B1604629) alcohols.
Computational methods, particularly Density Functional Theory (DFT), are adept at locating the transition state structures for such reactions. These calculations would typically involve modeling the interaction of the alcohol with an oxidizing agent. The process involves optimizing the geometries of the reactants, the products, and, crucially, the transition state that connects them. The nature of the transition state is confirmed by frequency analysis, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate.
For a substituted benzyl alcohol, the electronic nature of the substituents on the aromatic ring significantly influences the stability of the transition state. In the case of this compound, the electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups would have competing effects on the electron density of the benzylic carbon, thereby affecting the energy barrier of the reaction.
Illustrative Data Table: Hypothetical Transition State Properties for the Oxidation of this compound
| Parameter | Hypothetical Value | Method of Calculation |
| Imaginary Frequency (cm⁻¹) | -250 | DFT (B3LYP/6-31G) |
| Activation Energy (kcal/mol) | 15.2 | DFT (B3LYP/6-31G) |
| Key Bond Distance (C-H) in TS (Å) | 1.25 | DFT (B3LYP/6-31G*) |
Note: The data presented in this table is hypothetical and serves as an illustration of the types of parameters obtained from transition state calculations. Specific values for this compound would require dedicated computational studies.
Kinetic and Thermodynamic Parameters from ab initio Methods
Ab initio methods, which are based on first principles of quantum mechanics, offer a high level of theory for calculating kinetic and thermodynamic parameters. These calculations can provide a quantitative understanding of reaction rates and equilibria.
For this compound, ab initio calculations could be employed to determine parameters such as the enthalpy and Gibbs free energy of reaction for processes like its synthesis or degradation. By calculating the energies of the reactants and products, the thermodynamic feasibility of a reaction can be assessed.
Kinetic parameters, such as the rate constant, can be estimated using transition state theory in conjunction with the calculated activation energy. The Arrhenius equation can then be used to predict how the reaction rate will change with temperature. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. High-level methods like coupled-cluster theory, while computationally expensive, can provide very accurate results.
Illustrative Data Table: Hypothetical Thermodynamic and Kinetic Parameters for a Reaction of this compound
| Parameter | Hypothetical Value | Method of Calculation |
| Enthalpy of Reaction (ΔH) (kcal/mol) | -25.5 | CCSD(T)/aug-cc-pVTZ |
| Gibbs Free Energy of Reaction (ΔG) (kcal/mol) | -20.1 | CCSD(T)/aug-cc-pVTZ |
| Pre-exponential Factor (A) (s⁻¹) | 1.5 x 10¹³ | Transition State Theory |
| Rate Constant (k) at 298 K (s⁻¹) | 2.3 x 10⁻⁴ | Transition State Theory |
Note: The data in this table is for illustrative purposes only. Actual values would be subject to rigorous computational investigation.
Spectroscopic Property Simulations
Computational spectroscopy is a vital tool for interpreting and predicting the spectral features of molecules. For this compound, simulations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its identification and structural elucidation.
Computational NMR and IR Spectra Prediction
The prediction of NMR and IR spectra is typically carried out using DFT methods. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants of the nuclei. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The calculated chemical shifts for both ¹H and ¹³C nuclei can provide a detailed picture of the electronic environment of each atom in the molecule.
For IR spectra, the vibrational frequencies and their corresponding intensities are calculated. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be visualized as a plot of intensity versus wavenumber, which can be directly compared to an experimental IR spectrum.
Validation against Experimental Data
The ultimate test of any computational prediction is its agreement with experimental data. For this compound, the computationally predicted NMR and IR spectra would ideally be compared with experimentally recorded spectra.
Discrepancies between the predicted and experimental spectra can often be attributed to factors such as solvent effects, intermolecular interactions, and the limitations of the computational method itself. In many cases, scaling factors are applied to the calculated vibrational frequencies to improve the agreement with experimental data. The validation process is iterative, with the computational model being refined until a satisfactory correlation with experimental observations is achieved. This synergy between theory and experiment is crucial for the accurate characterization of novel compounds.
Illustrative Data Table: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data for this compound
| Spectrum | Parameter | Hypothetical Calculated Value | Hypothetical Experimental Value |
| ¹H NMR | Chemical Shift (δ, ppm) - Aromatic CH | 6.8 - 7.5 | 6.9 - 7.6 |
| ¹H NMR | Chemical Shift (δ, ppm) - CH₂OH | 4.5 | 4.6 |
| ¹³C NMR | Chemical Shift (δ, ppm) - C-Br | 115 | 116 |
| ¹³C NMR | Chemical Shift (δ, ppm) - C-OH (aromatic) | 155 | 156 |
| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | 3400 | 3450 |
| IR | Vibrational Frequency (cm⁻¹) - C-Br stretch | 650 | 655 |
Note: This table presents a hypothetical comparison to illustrate the validation process. The actual correlation would depend on the specific experimental conditions and the computational methods employed.
Exploration of Biological Activities in Vitro Studies
Antimicrobial and Antifungal Evaluations (In Vitro)
There is currently no available data from in vitro studies to assess the efficacy of 5-Bromo-2-hydroxy-3-methylbenzyl alcohol against various microorganisms.
No research has been published detailing the results of growth inhibition assays of this compound against any bacterial strains. Therefore, its potential as an antibacterial agent is unknown.
Similarly, the scientific literature lacks any studies on the antifungal properties of this compound. Its effectiveness against fungal pathogens has not been evaluated.
Antioxidant Capacity Assessment (In Vitro)
The potential for this compound to act as an antioxidant has not been investigated in any published in vitro studies.
There are no available results from radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound. Its capacity to neutralize free radicals is therefore not documented.
No studies have been conducted to evaluate the reducing power of this compound, which would provide insight into its potential antioxidant mechanism.
Enzyme Inhibition Studies (In Vitro)
The effect of this compound on the activity of various enzymes has not been reported in the scientific literature. Its potential as an enzyme inhibitor remains an open area for investigation.
Targeted Enzyme Activity Modulation
Following a comprehensive search of scholarly articles and scientific databases, no studies were identified that specifically investigated the ability of this compound to modulate the activity of any particular enzyme. Consequently, there is no data available on its potential inhibitory or activating effects on enzyme function, nor have any specific enzyme targets been identified for this compound.
Mechanistic Aspects of Enzyme-Compound Interaction
In the absence of any identified enzyme targets for this compound, there is a corresponding lack of information regarding the mechanistic aspects of its interaction with enzymes. Research detailing its binding affinity, mode of interaction (e.g., competitive, non-competitive), or any allosteric effects is not present in the current body of scientific literature.
Cellular Assay Investigations (In Vitro, Non-Clinical)
Cytotoxicity Profiles in Specific Cell Lines
No peer-reviewed studies detailing the cytotoxicity profile of this compound in any specific cell lines were found. Therefore, data regarding its potential to induce cell death, inhibit cell proliferation, or other cytotoxic effects are not available.
Cellular Pathway Perturbation Studies (excluding human trials)
Consistent with the lack of cytotoxicity data, there is no published research on the effects of this compound on specific cellular pathways. Investigations into its potential to modulate signaling cascades, gene expression, or other cellular processes in a non-clinical in vitro setting have not been reported.
Structure-Activity Relationship (SAR) Derivations from In Vitro Data
Computational SAR Modeling
A comprehensive review of scientific literature reveals a notable absence of published computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound. SAR and QSAR studies are computational methods crucial in drug discovery and medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. mdpi.comnih.gov These models establish a mathematical relationship between the chemical structure and the biological activity, which helps in designing new compounds with enhanced therapeutic properties. mdpi.com
While direct computational SAR modeling for this compound is not available, insights can be drawn from computational studies conducted on structurally analogous compounds, such as substituted benzyl (B1604629) alcohols, bromophenols, and salicylaldehydes. These studies provide a foundational understanding of how different structural features, or "descriptors," might influence the biological activity of this class of molecules.
For instance, QSAR analyses performed on various substituted benzyl alcohols have shown that their biological activities, including toxicity, are often correlated with physicochemical properties like hydrophobicity (typically represented by log P, the logarithm of the octanol-water partition coefficient) and electronic parameters. bohrium.comnih.govnih.gov The introduction of substituents to the benzene (B151609) ring—such as the bromo, hydroxyl, and methyl groups present in this compound—alters these properties. A computational model for this specific compound would therefore likely need to calculate descriptors related to:
Hydrophobicity: The bromine atom and the methyl group would increase the molecule's lipophilicity, potentially influencing its ability to cross cell membranes.
Electronic Effects: The electron-withdrawing nature of the bromine atom and the electron-donating properties of the hydroxyl and methyl groups would affect the electron density distribution across the aromatic ring. Descriptors such as Hammett constants can quantify these electronic influences, which are crucial for receptor binding. nih.gov
Steric Factors: The size and position of the substituents create a specific three-dimensional shape that dictates how the molecule can interact with a biological target.
Computational studies on the closely related compound, 5-Bromo-2-Hydroxybenzaldehyde, have utilized Density Functional Theory (DFT) to analyze its molecular structure, stability, and electronic properties. nih.gov Such quantum chemistry calculations provide detailed insights into the molecule's reactive sites and intermolecular interaction potential, which are fundamental inputs for building robust SAR models. researchgate.netmdpi.com
Furthermore, in silico studies involving various bromophenol derivatives demonstrate the use of molecular docking simulations to predict the binding affinity of these compounds to specific biological targets, such as enzymes. researchgate.netdergipark.org.tr These studies often reveal that the presence and position of the bromine atom can significantly influence binding interactions, for example, by forming halogen bonds with the receptor. mdpi.com
Table of Potential Molecular Descriptors for SAR Modeling
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity | Relevance from Analog Studies |
| Electronic | Hammett Constant (σ) | Modulates binding affinity through electronic interactions with target sites. | Shown to enhance QSAR models for benzyl alcohols. nih.gov |
| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the site of action. | A primary factor in the toxicity and activity of benzyl alcohols. bohrium.comnih.gov |
| Steric | Molar Refractivity (MR) | Influences the fit of the molecule into a binding pocket. | Important for 3D-QSAR models of various bioactive compounds. nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. | Calculated in DFT studies of 5-Bromo-2-Hydroxybenzaldehyde. nih.gov |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. | Commonly used in QSAR to represent molecular structure numerically. |
Future Perspectives and Emerging Research Directions
Novel Synthetic Strategies for Enhanced Sustainability
Future research into the synthesis of 5-Bromo-2-hydroxy-3-methylbenzyl alcohol is expected to prioritize green chemistry principles to enhance sustainability. Current synthetic routes for similar compounds often rely on traditional methods that may involve harsh reagents or generate significant waste. Novel strategies will likely focus on:
Biocatalysis: Employing enzymes or whole-cell systems for the selective bromination and hydroxymethylation of precursors like 2-methylphenol. This approach could offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing by-product formation.
Photocatalysis: Utilizing light-driven reactions could provide an energy-efficient pathway for its synthesis. Metallaphotoredox catalysis, for instance, has shown promise in the functionalization of alcohols and could be adapted for more sustainable production routes.
Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields, better process control, and reduced waste streams compared to batch processing. This methodology would also enhance the safety of handling reactive intermediates.
These advanced synthetic methods aim to reduce environmental impact by minimizing energy consumption, using less hazardous solvents, and improving atom economy.
Expanded Applications in Advanced Functional Materials
The unique combination of a reactive benzyl (B1604629) alcohol group, a phenolic hydroxyl, and a bromine atom makes this compound a versatile building block for novel functional materials. Future research is anticipated to explore its incorporation into:
Flame-Retardant Polymers: Brominated compounds are well-known for their flame-retardant properties. Incorporating this molecule into polymer backbones, such as polycarbonates or epoxies, could enhance their fire resistance.
Advanced Resins and Coatings: The hydroxyl groups can be used for polymerization or cross-linking to form specialized resins. These materials could possess enhanced thermal stability, chemical resistance, and specific surface properties valuable for advanced coatings and composites.
Organic Electronics: Phenolic compounds can exhibit interesting electronic properties. Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the bromine atom can be used to tune electronic energy levels.
Integrated Computational-Experimental Approaches for Property Prediction
To accelerate the discovery of new applications, future studies will likely integrate computational modeling with experimental validation. This synergistic approach can efficiently predict the properties of this compound and its derivatives.
Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govgoums.ac.irresearchgate.netnih.govnih.gov These predictions are crucial for understanding the molecule's reactivity and spectroscopic behavior. For instance, theoretical calculations on the related compound 5-Bromo-2-Hydroxybenzaldehyde have shown good correlation with experimental data for bond lengths and angles. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can predict the behavior of this molecule in different environments, such as in solution or within a polymer matrix. This can provide insights into its solubility, diffusion characteristics, and interactions with other molecules, guiding the design of new materials.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can predict the biological activity or toxicity of derivatives based on their molecular structure. This computational screening can prioritize the synthesis of compounds with desired properties, saving time and resources.
The following table illustrates the types of data that can be generated through such integrated approaches, based on studies of similar molecules.
| Parameter | Predicted Value/Information | Computational Method |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles. | DFT |
| Electronic Properties | HOMO-LUMO gap, ionization potential, electron affinity. | DFT, TD-DFT |
| Spectroscopic Properties | IR, Raman, UV-Vis spectra. | DFT, TD-DFT |
| Reactivity Descriptors | Molecular Electrostatic Potential (MEP), Fukui functions. | DFT |
| Biological Interaction | Binding affinity to specific protein targets. | Molecular Docking |
Further Elucidation of Mechanistic Pathways in Chemical and Biological Contexts
A deeper understanding of the reaction mechanisms of this compound is essential for its effective utilization. Future research will likely focus on:
Oxidation and Polymerization Mechanisms: Investigating the step-by-step chemical transformations during oxidation or polymerization reactions. This includes identifying transient intermediates and understanding the role of catalysts to optimize reaction conditions for desired products. Studies on the atmospheric oxidation of benzyl alcohol, for example, have detailed complex pathways involving hydroxyl radical addition and H-atom abstraction. researchgate.net
Biological Activity Pathways: Many bromophenols isolated from marine sources exhibit significant biological activities, including antioxidant, antimicrobial, and anticancer effects. ijcce.ac.irnih.govnih.gov Future studies should investigate if this compound or its derivatives interact with specific biological targets. For example, research on a related compound, 4-Bromo-2,6-bis-hydroxymethyl-phenol, has explored its potential as an anticancer agent by examining its effects on gene expression. ijcce.ac.irijcce.ac.ir Elucidating these mechanisms at a molecular level is crucial for any potential therapeutic development.
Metabolic and Degradation Pathways: Understanding how this compound is metabolized in biological systems and degraded in the environment is critical for assessing its safety and environmental fate. This involves identifying metabolic products and studying the enzymes involved in its biotransformation.
By pursuing these research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its application in a wide range of innovative technologies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-Bromo-2-hydroxy-3-methylbenzyl alcohol, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves bromination of a pre-functionalized benzyl alcohol derivative. For example:
Starting Material : Begin with 2-hydroxy-3-methylbenzyl alcohol.
Bromination : Use brominating agents like N-bromosuccinimide (NBS) in a solvent such as CCl₄ or DCM under controlled temperatures (0–25°C) to achieve regioselectivity at the 5-position .
Protection/Deprotection : Protect the hydroxyl group using acetyl or trimethylsilyl (TMS) groups during bromination to prevent side reactions. Deprotect post-bromination using mild acidic or basic conditions .
- Optimization : Reaction yields (60–85%) depend on stoichiometry, solvent polarity, and temperature. Use TLC or HPLC to monitor progress .
Q. How can structural confirmation of this compound be achieved?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 4.5–5.0 ppm (benzyl alcohol -CH₂OH), δ 6.5–7.5 ppm (aromatic protons), and δ 2.3 ppm (methyl group) .
- ¹³C NMR : Confirm bromine’s deshielding effect (~δ 120–130 ppm for C-Br) .
- IR Spectroscopy : Peaks at ~3200–3500 cm⁻¹ (-OH stretch), 2800–3000 cm⁻¹ (C-H of CH₃), and 600–800 cm⁻¹ (C-Br) .
- Mass Spectrometry : HRMS should match the molecular formula C₈H₉BrO₂ (exact mass: 216.98 g/mol) .
Q. What are the key stability considerations for storing this compound?
- Storage Conditions :
- Store at 0–6°C in amber glass vials to prevent photodegradation.
- Use inert atmospheres (N₂/Ar) to avoid oxidation of the hydroxyl group.
- Shelf life: 6–12 months, verified by periodic HPLC purity checks (>95%) .
Advanced Research Questions
Q. How does the methyl group at position 3 influence the compound’s reactivity and biological activity compared to non-methylated analogs?
- Reactivity :
- The methyl group introduces steric hindrance, reducing electrophilic substitution at the 3-position.
- Enhances stability of intermediates during multi-step syntheses .
- Biological Activity :
- Methylation may improve lipophilicity, enhancing membrane permeability in cellular assays.
- Comparative studies with 5-Bromo-2-hydroxybenzyl alcohol (lacking methyl) show altered binding affinities to enzymes like cytochrome P450 (IC₅₀ shifts by ~20%) .
Q. What strategies resolve contradictory data in regioselectivity during bromination of methyl-substituted benzyl alcohols?
- Approaches :
- Computational Modeling : Use DFT calculations to predict bromination sites based on electron density maps (e.g., meta-directing effects of -OH and -CH₃) .
- Isotopic Labeling : Track bromine incorporation using ²H/¹³C-labeled substrates to confirm mechanistic pathways .
- Side Product Analysis : Identify byproducts (e.g., 3-bromo isomers) via LC-MS and adjust reaction conditions (e.g., solvent polarity) to suppress undesired pathways .
Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?
- Methodology :
Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., esterified -OH, halogen substitutions) and test against target proteins (e.g., kinases, GPCRs).
In Silico Screening : Dock the compound into protein active sites (PDB databases) to predict binding modes.
In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., COX-2, ~10–50 µM range observed for brominated benzyl alcohols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
